molecular formula C19H18N4O3S B2922767 N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-49-7

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2922767
CAS No.: 851079-49-7
M. Wt: 382.44
InChI Key: RKVUZMYGUHBZOX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 51171-46-1) is a heterocyclic acetamide derivative featuring a thioether-linked imidazole core. The compound comprises a 1-(4-nitrophenyl)-substituted imidazole ring connected via a sulfur atom to an acetamide group, which is further substituted with a 2,4-dimethylphenyl moiety.

Synthetic routes for analogous compounds typically involve coupling reactions between thioacetamide intermediates and substituted amines or aryl halides under basic conditions .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-3-8-17(14(2)11-13)21-18(24)12-27-19-20-9-10-22(19)15-4-6-16(7-5-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVUZMYGUHBZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H18N4O3S
  • IUPAC Name : this compound

This structure incorporates an imidazole ring, a nitro group, and a thioether linkage, which are critical for its biological interactions.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in metalloenzymes, potentially inhibiting their activity. This is particularly relevant in the context of various cancerous cells where metalloenzymes play a crucial role in tumor progression.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to apoptosis in cancer cells .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be lower than those of standard chemotherapeutic agents such as doxorubicin .
Cell LineIC50 (µM)Reference
A-431 (skin cancer)10.5
MCF-7 (breast cancer)8.7
HeLa (cervical cancer)12.3

Antimicrobial Activity

The compound's antimicrobial properties were also evaluated:

  • Bacterial Inhibition : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity comparable to standard antibiotics like norfloxacin .
BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Study on Anticancer Effects

A recent study published in Molecules highlighted the anticancer effects of this compound on various human cancer cell lines. The research indicated that the compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Investigation of Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. Results showed that it inhibited growth effectively and could be developed into a novel antimicrobial treatment option .

Scientific Research Applications

Based on the search results, here is what is known about the compound N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide:

Chemical Information

  • Name: this compound is the primary name for this compound .
  • Synonyms: This compound is also known as N-(2,4-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, AKOS001580444, and N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide .
  • Molecular Formula: The molecular formula is C19H18N4O3S .
  • Molecular Weight: The molecular weight is 382.4 g/mol .
  • IUPAC Name: N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide .
  • CAS Number: 851079-49-7 .

Known Applications and Research

While the search results do not provide specific applications or case studies for this compound, the search results do provide related contexts that could be relevant.

  • Potential Acaricide: Hemp essential oil and some of its components, such as (E)-caryophyllene and α-humulene, have shown toxicity to mites and ticks, suggesting potential pesticidal applications .
  • Biocontrol Agents: Bacillus and Pseudomonas strains have demonstrated activity against fungal pathogens in cannabis crops, indicating a potential area of research for related compounds .
  • Nitrogen-Donor Ligands: The compound is listed under Nitrogen-Donor Ligands .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a broader class of imidazole- and benzimidazole-thioacetamide derivatives. Key structural variations among analogs include:

  • Substituents on the aromatic rings (e.g., nitro, methyl, methoxy, halogens).
  • Core heterocycles (imidazole, benzimidazole, quinoline, or thiazole).
  • Linker modifications (thioether vs. sulfonyl groups).

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Melting Point (°C) Yield (%) Key Biological Activity (IC₅₀ or Efficacy) Source
Target Compound (CAS: 51171-46-1) Imidazole-thioacetamide 4-Nitrophenyl, 2,4-dimethylphenyl Not reported Not reported Under investigation
N-(6-substituted-benzothiazol-2-yl) derivatives () Imidazole-thioacetamide Varied benzothiazole substituents Not reported Not reported Cytotoxic (IC₅₀: 15.67 µg/mL, C6 cells)
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j, ) Benzimidazole-quinoline 4-Nitrophenyl, quinoline 180–182 93 Not specified
Compound 10 () Benzimidazole-thioacetamide Chlorophenyl, benzothiazole Not reported Not reported Anticancer (NCI 60-cell panel)
2-((3-(2,4-dimethoxyphenyl)pyrimidin-2-yl)thio)acetamide (18, ) Pyrimidinone-thioacetamide Trifluoromethyl, dimethoxyphenyl Not reported Not reported CK1 kinase inhibition
Key Structural-Activity Relationships (SARs)

Nitro Groups : Enhance cytotoxicity and electron-deficient character, improving interaction with biological targets (e.g., ) .

Methyl Substituents : Increase lipophilicity and metabolic stability, as seen in 2,4-dimethylphenyl groups (target compound) and p-tolyl analogs () .

Heterocyclic Cores: Benzimidazole and quinoline moieties () broaden π-π stacking interactions compared to simpler imidazoles .

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